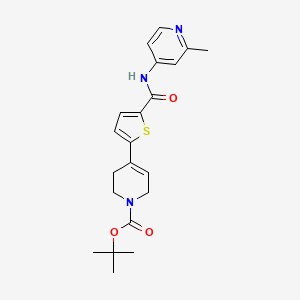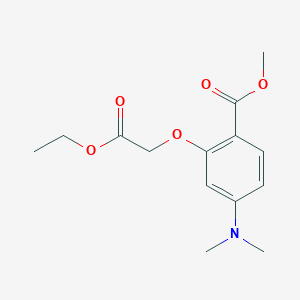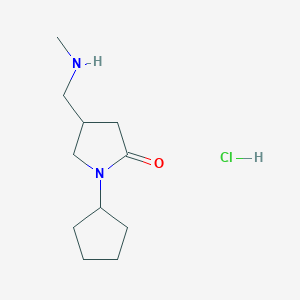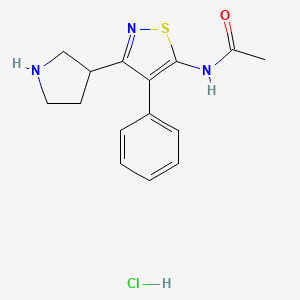![molecular formula C11H12BrN3O4 B8079685 ethyl (2Z)-2-[(5-bromo-2-nitrophenyl)hydrazinylidene]propanoate](/img/structure/B8079685.png)
ethyl (2Z)-2-[(5-bromo-2-nitrophenyl)hydrazinylidene]propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
ethyl (2Z)-2-[(5-bromo-2-nitrophenyl)hydrazinylidene]propanoate is an organic compound that features a hydrazone functional group. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of the bromine and nitro groups on the phenyl ring imparts unique chemical properties to the compound, making it a subject of interest for researchers.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2Z)-2-[(5-bromo-2-nitrophenyl)hydrazinylidene]propanoate typically involves the reaction of ethyl 2-oxopropanoate with 5-bromo-2-nitrophenylhydrazine under acidic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which is then isolated and purified. The reaction conditions often include the use of solvents such as ethanol or methanol and may require refluxing to ensure complete reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods. These could include continuous flow synthesis, which allows for better control over reaction parameters and can lead to higher yields and purity. Additionally, the use of catalysts and optimized reaction conditions can further enhance the efficiency of the industrial production process.
化学反応の分析
Types of Reactions
ethyl (2Z)-2-[(5-bromo-2-nitrophenyl)hydrazinylidene]propanoate can undergo various types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The hydrazone group can be oxidized to form corresponding azo compounds using oxidizing agents like hydrogen peroxide.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles like amines or thiols, solvents such as dimethylformamide or acetonitrile.
Oxidation: Hydrogen peroxide, acetic acid as a solvent.
Major Products Formed
Reduction: Formation of ethyl 2-(2-(5-bromo-2-aminophenyl)hydrazono)propanoate.
Substitution: Formation of ethyl 2-(2-(5-substituted-2-nitrophenyl)hydrazono)propanoate.
Oxidation: Formation of ethyl 2-(2-(5-bromo-2-nitrophenyl)azo)propanoate.
科学的研究の応用
Chemistry
In chemistry, ethyl (2Z)-2-[(5-bromo-2-nitrophenyl)hydrazinylidene]propanoate is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and mechanisms. The presence of the nitro and bromine groups allows for easy detection and quantification in biological systems.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a therapeutic agent. Its ability to undergo various chemical transformations makes it a candidate for drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry
In the industrial sector, this compound is used in the synthesis of dyes and pigments. Its vibrant color properties make it suitable for applications in textiles and coatings.
作用機序
The mechanism of action of ethyl (2Z)-2-[(5-bromo-2-nitrophenyl)hydrazinylidene]propanoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with enzymes or receptors. The hydrazone group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. These interactions can affect various biochemical pathways, making the compound useful in studying enzyme mechanisms and developing therapeutic agents.
類似化合物との比較
Similar Compounds
- Ethyl 2-(2-(5-chloro-2-nitrophenyl)hydrazono)propanoate
- Ethyl 2-(2-(5-bromo-2-aminophenyl)hydrazono)propanoate
- Ethyl 2-(2-(5-bromo-2-nitrophenyl)azo)propanoate
Uniqueness
ethyl (2Z)-2-[(5-bromo-2-nitrophenyl)hydrazinylidene]propanoate is unique due to the presence of both bromine and nitro groups on the phenyl ring This combination of functional groups imparts distinct chemical reactivity and biological activity, setting it apart from similar compounds
特性
IUPAC Name |
ethyl (2Z)-2-[(5-bromo-2-nitrophenyl)hydrazinylidene]propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrN3O4/c1-3-19-11(16)7(2)13-14-9-6-8(12)4-5-10(9)15(17)18/h4-6,14H,3H2,1-2H3/b13-7- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSUFTQDQBYCESA-QPEQYQDCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=NNC1=C(C=CC(=C1)Br)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=N\NC1=C(C=CC(=C1)Br)[N+](=O)[O-])/C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-Ethyl 3-methyl 7-chlorothieno[3,2-b]pyridine-3,5-dicarboxylate](/img/structure/B8079605.png)
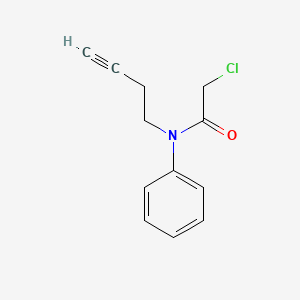
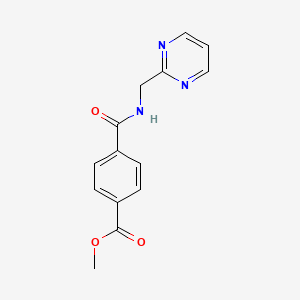
![1-(tetrahydro-2H-pyran-4-yl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B8079629.png)
![Ethyl 2-(1-(tert-butoxycarbonyl)piperidin-3-yl)imidazo[2,1-b][1,3,4]thiadiazole-6-carboxylate](/img/structure/B8079640.png)
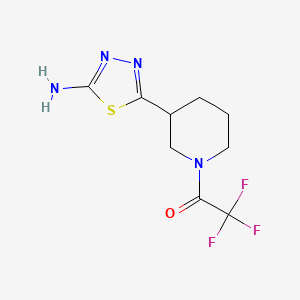
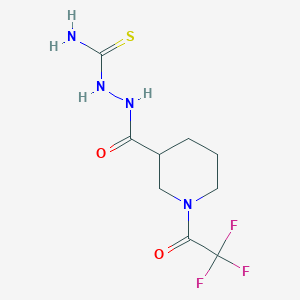
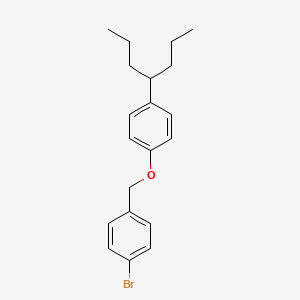

![Methyl 3-amino-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-2-carboxylate HCl](/img/structure/B8079672.png)
